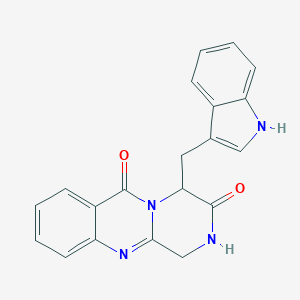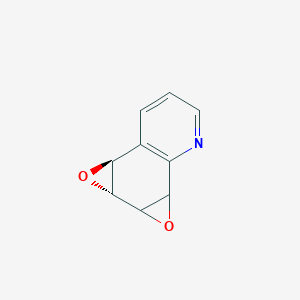
trans-Quinoline-5,6,7,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Quinoline-5,6,7,8-dioxide (TQD) is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TQD is a derivative of quinoline and is known for its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Wirkmechanismus
The mechanism of action of trans-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to a reduction in skin pigmentation. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
trans-Quinoline-5,6,7,8-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that trans-Quinoline-5,6,7,8-dioxide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that trans-Quinoline-5,6,7,8-dioxide can improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease. trans-Quinoline-5,6,7,8-dioxide has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using trans-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using trans-Quinoline-5,6,7,8-dioxide is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling trans-Quinoline-5,6,7,8-dioxide.
Zukünftige Richtungen
There are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide. One direction is the development of trans-Quinoline-5,6,7,8-dioxide-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of trans-Quinoline-5,6,7,8-dioxide-based insecticides and fungicides as alternatives to synthetic pesticides. Additionally, further studies are needed to fully understand the mechanism of action of trans-Quinoline-5,6,7,8-dioxide and its potential applications in various fields.
Conclusion
In conclusion, trans-Quinoline-5,6,7,8-dioxide is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. trans-Quinoline-5,6,7,8-dioxide inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, and it has various biochemical and physiological effects. While trans-Quinoline-5,6,7,8-dioxide has advantages for lab experiments, it also has limitations due to its potential toxicity. Finally, there are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide, including the development of trans-Quinoline-5,6,7,8-dioxide-based drugs and pesticides, and further studies to fully understand its mechanism of action.
Synthesemethoden
Trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, including the oxidation of 2-aminobenzophenone with hydrogen peroxide, the reaction of 2-aminobenzophenone with nitric acid, and the reaction of 2-amino-5-nitrobenzophenone with sodium hydroxide. However, the most commonly used method is the oxidation of 2-aminobenzophenone with hydrogen peroxide in the presence of a catalyst such as cerium ammonium nitrate.
Wissenschaftliche Forschungsanwendungen
Trans-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, trans-Quinoline-5,6,7,8-dioxide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, trans-Quinoline-5,6,7,8-dioxide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, trans-Quinoline-5,6,7,8-dioxide has been studied as a potential catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
142129-81-5 |
|---|---|
Produktname |
trans-Quinoline-5,6,7,8-dioxide |
Molekularformel |
C4H2Br2SZn |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |
InChI-Schlüssel |
DLTXKFCMJDWKEV-YRXIUSAGSA-N |
Isomerische SMILES |
C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Synonyme |
trans-Quinoline-5,6,7,8-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




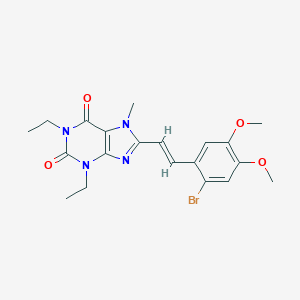
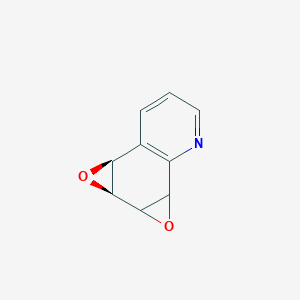



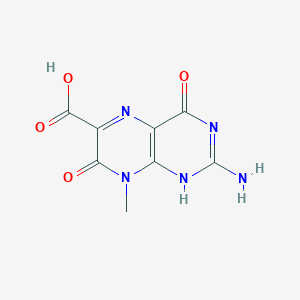
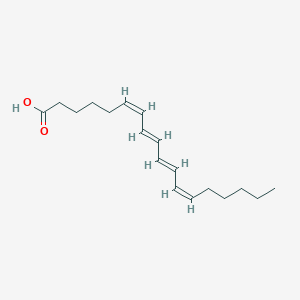
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

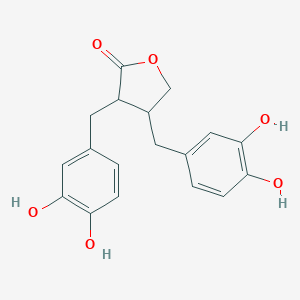
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
